1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone
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Overview
Description
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone is a chemical compound with the molecular formula C14H14N4 and a molecular weight of 238.294 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone typically involves the reaction of 1-(2-pyridinyl)ethanone with hydrazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions often lead to the formation of substituted pyridine derivatives[][3].
Scientific Research Applications
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions makes it a potential candidate for influencing oxidative stress pathways in biological systems .
Comparison with Similar Compounds
1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has a similar pyridine ring but lacks the hydrazone linkage, making it less reactive in certain chemical reactions.
2-Pyridyl methyl ketone: Similar to 2-acetylpyridine, this compound also lacks the hydrazone linkage and has different reactivity and applications.
Methyl 2-pyridyl ketone: Another related compound with a pyridine ring but without the hydrazone group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H14N4 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-(1-pyridin-2-ylethylideneamino)ethanimine |
InChI |
InChI=1S/C14H14N4/c1-11(13-7-3-5-9-15-13)17-18-12(2)14-8-4-6-10-16-14/h3-10H,1-2H3 |
InChI Key |
PABCPYWMQOSNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN=C(C)C1=CC=CC=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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